Protirelin

Description

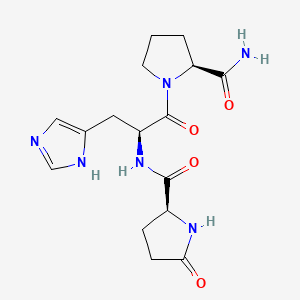

Structure

3D Structure

Propriétés

IUPAC Name |

N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSAINXGIQZQOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860316 | |

| Record name | 5-Oxoprolylhistidylprolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light red crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Transferrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18119 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

194100-83-9, 24305-27-9, 11096-37-0 | |

| Record name | Thyrotropin alfa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | protirelin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Transferrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

Part 1: The Discovery of a Landmark Hormone

An In-depth Technical Guide to the Discovery and Synthesis of Protirelin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, also known as Thyrotropin-Releasing Hormone (TRH). It is designed to serve as a technical resource for professionals in the fields of endocrinology, neuroscience, and pharmaceutical development.

The journey to uncover this compound was a pivotal moment in endocrinology, solidifying the concept of the brain's control over the endocrine system. Before its discovery, the prevailing hypothesis was that the hypothalamus regulated the pituitary gland, but the specific chemical messengers remained a mystery.

Two independent research teams, one led by Roger Guillemin and the other by Andrew V. Schally, embarked on a competitive quest to isolate these hypothalamic factors. This monumental task involved processing vast quantities of animal brain tissue. Schally's group, for instance, processed millions of sheep brains to yield a small amount of purified TRH.

The breakthrough came in 1969 when both groups, in collaboration with chemists from Merck, elucidated the structure of TRH as pyroglutamyl-histidyl-prolinamide. This unique tripeptide structure, with its modified N- and C-termini, proved resistant to enzymatic degradation, a crucial characteristic for a signaling molecule. This landmark achievement was recognized with the 1977 Nobel Prize in Physiology or Medicine, awarded jointly to Guillemin and Schally.

Part 2: The Chemical Synthesis of this compound

The determination of this compound's structure paved the way for its chemical synthesis, a critical step for its therapeutic and research applications. The ability to synthesize TRH in the laboratory provided a pure and scalable source, eliminating the need for its laborious extraction from natural sources.

Solid-Phase Peptide Synthesis (SPPS)

The primary method for synthesizing this compound is Solid-Phase Peptide Synthesis (SPPS), a technique developed by Nobel laureate R. Bruce Merrifield. SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble polymer resin.

Generalized SPPS Workflow for this compound:

-

Resin Preparation: The C-terminal amino acid, prolinamide, is attached to a solid support resin.

-

Stepwise Elongation:

-

The protecting group on the N-terminus of the resin-bound amino acid is removed.

-

The next amino acid in the sequence (histidine), with its own N-terminal protecting group, is activated and coupled to the growing peptide chain.

-

This cycle of deprotection and coupling is repeated for the final amino acid (pyroglutamic acid).

-

-

Cleavage and Deprotection: The completed tripeptide is cleaved from the resin, and all remaining protecting groups are removed.

-

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

DOT Diagram of this compound Synthesis Workflow:

A simplified workflow of this compound synthesis via SPPS.

Part 3: Mechanism of Action of this compound

This compound exerts its effects by binding to the thyrotropin-releasing hormone receptor (TRH-R), a G protein-coupled receptor located on the surface of thyrotroph cells in the anterior pituitary gland. This binding initiates a signaling cascade that results in the synthesis and secretion of thyroid-stimulating hormone (TSH).

The TRH Signaling Pathway:

-

Receptor Binding: this compound binds to TRH-R.

-

G Protein Activation: The receptor activates the Gq/11 protein.

-

Phospholipase C Activation: The activated G protein stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves PIP2 into diacylglycerol (DAG) and inositol trisphosphate (IP3).

-

Calcium Release: IP3 triggers the release of calcium from the endoplasmic reticulum.

-

Protein Kinase C Activation: DAG and increased intracellular calcium activate protein kinase C (PKC).

-

TSH Synthesis and Secretion: PKC and calcium signaling lead to the synthesis and release of TSH.

DOT Diagram of TRH Signaling Pathway:

The intracellular signaling cascade initiated by this compound.

Part 4: Timeline of this compound Discovery and Synthesis

| Date | Key Event | Lead Scientist(s)/Institution(s) |

| 1969 | Isolation and characterization of TRH. | Roger Guillemin, Andrew V. Schally |

| 1969 | Elucidation of the primary structure of TRH. | Guillemin's group, Schally's group, and Merck |

| 1969 | First chemical synthesis of TRH. | Multiple academic and industrial laboratories |

| 1977 | Nobel Prize in Physiology or Medicine. | Roger Guillemin, Andrew V. Schally |

References

-

Burgus, R., Dunn, T. F., Desiderio, D., Ward, D. N., Vale, W., & Guillemin, R. (1970). Characterization of ovine hypothalamic hypophysiotropic TSH-releasing factor. Nature, 226(5243), 321–325. [Link]

-

Nair, R. M., Barrett, J. F., Bowers, C. Y., & Schally, A. V. (1970). Structure of porcine thyrotropin releasing hormone. Biochemistry, 9(5), 1103–1106. [Link]

-

Gershengorn, M. C. (1986). Mechanism of thyrotropin-releasing hormone (TRH) stimulation of pituitary hormone secretion. Annual review of physiology, 48, 515–526. [Link]

The Dawn of Neuroendocrinology: A Technical Guide to the Pioneering Research of Thyrotropin-Releasing Hormone

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for a Hypothalamic Signal

The journey to understand the intricate communication between the brain and the endocrine system was a central theme of 20th-century physiology. For decades, the prevailing hypothesis was that the hypothalamus, a small but vital region of the brain, controlled the pituitary gland's release of hormones. However, the physical evidence for the chemical messengers responsible for this control remained elusive. This guide delves into the seminal early research on Thyrotropin-Releasing Hormone (TRH), the first of the hypothalamic-releasing hormones to be isolated and characterized. This breakthrough, a monumental undertaking of persistence and ingenuity, not only validated the theory of neurosecretion but also laid the foundation for the entire field of neuroendocrinology. The two primary architects of this discovery, Andrew V. Schally and Roger Guillemin, were jointly awarded the Nobel Prize in Physiology or Medicine in 1977 for their groundbreaking work.[1][2][3][4][5] This in-depth guide will provide a technical exploration of the core methodologies and scientific reasoning that led to this landmark achievement.

Part 1: The Herculean Task of Isolation and Purification

The quest to isolate TRH was an arduous one, spanning over a decade of intense and competitive research.[6][7] The primary challenge lay in the minuscule quantities of the hormone present in hypothalamic tissue. Researchers processed enormous quantities of starting material, on the order of millions of pig or sheep hypothalami, to yield mere micrograms of the purified substance.[6][7] The instability of the molecule in tissue homogenates further complicated the process.[1]

Initial Extraction and Concentration: A Multi-Step Approach

The initial steps focused on extracting and concentrating the active principle from vast amounts of hypothalamic tissue. A common approach, refined by the laboratory of Andrew V. Schally, involved a series of solvent extractions and precipitations.

Experimental Protocol: Initial Extraction of Hypothalamic Releasing Factors

-

Tissue Preparation: Frozen or lyophilized hypothalamic fragments were ground to a fine powder.

-

Defatting: The powdered tissue was repeatedly washed with acetone and petroleum ether to remove lipids.

-

Acid Extraction: The defatted powder was then extracted with 2N acetic acid, a step designed to solubilize small peptides while precipitating larger proteins.

-

Lyophilization and Re-extraction: The acetic acid extract was lyophilized (freeze-dried) to remove the solvent. The resulting powder was then re-extracted with glacial acetic acid to further concentrate the active factors.

Causality Behind Experimental Choices: The use of acetic acid served a dual purpose: its acidic nature helped to denature and precipitate larger proteins, while its polarity effectively solubilized the small, hydrophilic TRH peptide. The subsequent lyophilization and re-extraction steps were crucial for concentrating the dilute hormonal activity from the large initial volume of extract.

Chromatographic Purification: Separating the Needle from the Haystack

With a concentrated, albeit still highly impure, extract in hand, researchers turned to a battery of chromatographic techniques to isolate the TRH molecule. This was a painstaking process of sequential fractionation, with each step guided by bioassays to track the elusive thyrotropin-releasing activity.

Key Chromatographic Techniques Employed:

-

Gel Filtration Chromatography (Sephadex G-25): This technique separates molecules based on size. The hypothalamic extract was passed through a long column packed with Sephadex G-25 beads. Larger molecules were excluded from the pores of the beads and eluted first, while smaller molecules like TRH entered the pores and eluted later. This step was effective in separating TRH from larger proteins and other contaminants.

-

Phenol Extraction: This liquid-liquid extraction method was used to further purify the active fractions from the gel filtration step. TRH, being a small peptide, could be partitioned into the phenol phase, leaving behind other impurities.

-

Ion-Exchange Chromatography (Carboxymethylcellulose - CMC): This technique separates molecules based on their net charge. The partially purified TRH fraction was applied to a CMC column. By systematically changing the pH and ionic strength of the elution buffer, molecules with different charges could be selectively released from the column, allowing for the separation of TRH from other peptides with similar sizes but different charge properties.

Table 1: Summary of Purification Steps for Hypothalamic Releasing Hormones

| Purification Step | Principle | Purpose |

| Acetic Acid Extraction | Differential solubility | To extract small peptides and precipitate large proteins. |

| Gel Filtration (Sephadex) | Size exclusion | To separate molecules based on their molecular weight. |

| Phenol Extraction | Differential partitioning | To further purify the active peptide fraction. |

| Ion-Exchange (CMC) | Separation by charge | To separate peptides with similar sizes but different net charges. |

Part 2: The Litmus Test - Bioassays for Thyrotropin-Releasing Activity

The success of the purification process was entirely dependent on the ability to detect and quantify the biological activity of TRH at each step. Early researchers developed ingenious bioassays, both in vivo and in vitro, to measure the release of Thyroid-Stimulating Hormone (TSH) from the pituitary gland.

In Vivo Bioassay: A Whole-Animal Approach

The in vivo bioassay provided a physiological readout of TRH activity. A commonly used method involved the following steps:

Experimental Protocol: In Vivo TRH Bioassay in Mice

-

Animal Preparation: Mice were placed on a low-iodine diet to increase the uptake of radioiodine by the thyroid gland.

-

Radioiodine Administration: The mice were injected with a tracer dose of radioactive iodine (e.g., ¹²⁵I or ¹³¹I).

-

Thyroid Hormone Suppression: To prevent the release of endogenous TSH, which would interfere with the assay, the mice were treated with a small dose of thyroid hormone (e.g., triiodothyronine, T3).

-

Injection of Test Sample: The purified hypothalamic fractions were injected intravenously into the prepared mice.

-

Measurement of Radioactivity: Blood samples were taken before and after the injection of the test sample. An increase in blood radioactivity indicated the release of radioiodine from the thyroid gland, which was a direct consequence of TSH release stimulated by TRH in the test sample.[8]

Self-Validating System: The use of T3-suppressed animals was a critical control, ensuring that any observed release of radioiodine was due to the exogenous TRH activity in the sample and not from the animal's own fluctuating TSH levels.

In Vitro Bioassay: A Cellular-Level Investigation

While the in vivo assay was invaluable, in vitro methods offered greater sensitivity and the ability to test a larger number of samples more rapidly. These assays typically used primary cultures of anterior pituitary cells.

Experimental Protocol: In Vitro Pituitary Cell Culture Bioassay for TRH

-

Pituitary Gland Dissociation: Anterior pituitary glands were removed from rats and dissociated into single cells using enzymes like trypsin.[9]

-

Cell Culture: The dissociated pituitary cells were cultured in a suitable medium for a period to allow them to recover and adhere to the culture dish.

-

Incubation with Test Sample: The cultured cells were then incubated with the hypothalamic fractions to be tested.

-

Collection of Supernatant: After the incubation period, the culture medium (supernatant) was collected.

-

Quantification of TSH: The amount of TSH released into the medium was quantified using a specific radioimmunoassay (RIA) for TSH.

Causality Behind Experimental Choices: The use of primary pituitary cell cultures allowed for a direct assessment of the effect of hypothalamic extracts on the TSH-secreting cells (thyrotrophs), eliminating the complexities of whole-animal physiology. The development of the TSH RIA in the 1960s was a crucial technological advance that provided the necessary sensitivity and specificity to quantify the small amounts of TSH released in these in vitro systems.[6]

Part 3: Unraveling the Molecular Identity - Structure Elucidation and Synthesis

Once a sufficient quantity of highly purified TRH was obtained, the final and most anticipated step was to determine its chemical structure. This proved to be a significant challenge due to the molecule's unusual features.

The Enigma of the Tripeptide: A Modified Structure

Initial amino acid analysis revealed the presence of three amino acids: glutamic acid, histidine, and proline.[1] However, standard protein sequencing techniques like Edman degradation, which sequentially removes amino acids from the N-terminus, failed.[10][11] This was a critical clue that the N-terminus of the peptide was blocked. Similarly, the C-terminus was found to be resistant to cleavage by carboxypeptidases, indicating a modification at this end as well.

The structural puzzle was finally solved, revealing a tripeptide with a pyroglutamyl residue at the N-terminus (a cyclized form of glutamic acid) and a proline amide at the C-terminus. The final structure was determined to be pyroglutamyl-histidyl-proline amide .[1][12]

Table 2: Structural Features of Thyrotropin-Releasing Hormone

| Position | Amino Acid/Modification | Chemical Consequence |

| N-terminus | Pyroglutamyl | Blocks Edman degradation, conferring resistance to aminopeptidases. |

| Position 2 | Histidyl | Contributes to the biological activity and receptor binding. |

| C-terminus | Proline amide | Confers resistance to carboxypeptidases. |

The Power of Deduction: The Role of Edman Degradation in the Discovery

While Edman degradation could not directly sequence the intact TRH molecule, it was a fundamental tool in the broader process of peptide analysis during that era. The inability of this established method to yield a result was, in itself, a crucial piece of data that pointed towards a modified N-terminus.

Experimental Protocol: The Principle of Edman Degradation

-

Coupling: The peptide is reacted with phenylisothiocyanate (PITC) under alkaline conditions. PITC attaches to the free N-terminal amino group.

-

Cleavage: The reaction conditions are shifted to acidic, which cleaves the N-terminal amino acid derivative from the rest of the peptide chain.

-

Conversion and Identification: The cleaved derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which can then be identified by chromatography.

-

Cycle Repetition: The shortened peptide can then be subjected to another cycle of the Edman degradation to identify the next amino acid in the sequence.[6][7][10]

Authoritative Grounding: The principles of Edman degradation were first published by Pehr Edman in the 1950s and became the cornerstone of protein sequencing for several decades.[6][7]

Confirmation Through Synthesis: The Final Proof

The definitive confirmation of the proposed structure of TRH came from its chemical synthesis. Both classical solution-phase and solid-phase peptide synthesis methods were employed to create pyroglutamyl-histidyl-proline amide.[13][14] The synthetic peptide was then shown to be chemically and biologically identical to the natural hormone isolated from hypothalamic tissue, thus unequivocally establishing its structure.

Part 4: Early Insights into Physiological Roles and Clinical Significance

The isolation and synthesis of TRH opened the floodgates for research into its physiological roles and potential clinical applications.

-

Stimulation of TSH and Prolactin Release: Early studies confirmed that TRH potently stimulates the release of both TSH and prolactin from the anterior pituitary gland.[1]

-

Diagnostic Tool: The "TRH stimulation test" quickly became a standard diagnostic procedure to assess the responsiveness of the pituitary gland and to aid in the diagnosis of various thyroid disorders.[1]

-

Neurotransmitter/Neuromodulator Role: The discovery of TRH in various extra-hypothalamic brain regions suggested that its functions extended beyond the regulation of the pituitary-thyroid axis, pointing to a role as a neurotransmitter or neuromodulator in the central nervous system.[1][2]

Conclusion: A Paradigm Shift in Biology

The early research on thyrotropin-releasing hormone was a watershed moment in modern biology. It was a testament to the power of hypothesis-driven research, the relentless pursuit of a biological unknown, and the development of innovative biochemical techniques. The isolation, characterization, and synthesis of TRH not only provided the first concrete evidence of the brain's chemical control over the endocrine system but also ushered in the era of neuroendocrinology. The methodologies developed and refined during this quest became the blueprint for the discovery of other hypothalamic-releasing and inhibiting hormones, profoundly shaping our understanding of physiology and medicine.

References

-

Joseph-Bravo, P., et al. (2015). 60 YEARS OF NEUROENDOCRINOLOGY: TRH, the first hypophysiotropic releasing hormone isolated: control of the pituitary–thyroid axis. Journal of Endocrinology, 226(2), T1-T15. [Link]

-

Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293. [Link]

-

Edman, P., & Begg, G. (1967). A protein sequenator. European Journal of Biochemistry, 1(1), 80-91. [Link]

-

Edman Degradation. (2023). In Wikipedia. [Link]

-

How to Sequence a Peptide. (n.d.). Biognosys. [Link]

-

Thyrotropin-releasing hormone. (2023). In Wikipedia. [Link]

-

Flouret, G. (1970). Synthesis of Pyroglutamylhistidylprolineamide by Classical and Solid Phase Methods. Journal of Medicinal Chemistry, 13(5), 843-845. [Link]

-

Yamazaki, E., Sakiz, E., & Guillemin, R. (1963). AN IN VIVO BIOASSAY FOR TSH-RELEASING FACTOR (TRF). Experientia, 19(9), 480-481. [Link]

-

Winokur, A. (n.d.). THYROTROPIN RELEASING HORMONE (TRH). INHN. [Link]

-

Schally, A. V. (n.d.). Andrew V. Schally. In Britannica. [Link]

-

Murphy, B. (2024, October 20). Andrew Schally, shared Nobel for brain-hormone links, dies at 97. The Washington Post. [Link]

-

Andrew Victor Schally: Pioneering Neuroendocrinologist and Architect of Luteinizing Hormone-Releasing Hormone Analogs. (2023). Asian Journal of Andrology. [Link]

-

Thyrotropin-releasing hormone. (n.d.). In Britannica. [Link]

- Chambers, et al. (1965). L-histidyl-l-proline amide.

-

Redding, T. W., & Schally, A. V. (1967). Inactivation of Thyrotropin Releasing Factor (TRF) by Rat Plasma and Tissues. Experimental Biology and Medicine, 125(4), 1075-1078. [Link]

-

Scott, D. B., & Ekins, R. P. (1974). A bioassay for inhibin using pituitary cell cultures. Journal of Reproduction and Fertility, 38(1), 19-28. [Link]

-

An in Vivo Assay for Thyrotropin Releasing Factor. (1966). Endocrinology, 79(2), 229-236. [Link]

-

McKenzie, J. M. (1958). The bioassay of thyrotropin in serum. Endocrinology, 63(3), 372-382. [Link]

-

Protein sequencing. (2023). In Wikipedia. [Link]

-

HORMONE SECRETION BY CELLS DISSOCIATED FROM RAT ANTERIOR PITUITARIES. (1972). The Journal of Cell Biology, 52(2), 271-291. [Link]

Sources

- 1. On ‘A method for the determination of amino acid sequence in peptides’ by P. Edman - PMC [pmc.ncbi.nlm.nih.gov]

- 2. De novo peptide sequencing - Wikipedia [en.wikipedia.org]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Peptide and Protein De Novo Sequencing by Mass Spectrometry - MetwareBio [metwarebio.com]

- 5. Methods and Applications for Determining the Amino Acid Sequences of Peptides [en.biotech-pack.com]

- 6. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 7. ehu.eus [ehu.eus]

- 8. ebm-journal.org [ebm-journal.org]

- 9. HORMONE SECRETION BY CELLS DISSOCIATED FROM RAT ANTERIOR PITUITARIES - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Edman degradation - Wikipedia [en.wikipedia.org]

- 11. How to Sequence a Peptide [biognosys.com]

- 12. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 13. Synthesis of pyroglutamylhistidylprolineamide by classical and solid phase methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US3737422A - L-histidyl-l-proline amide - Google Patents [patents.google.com]

Protirelin (TRH) as a Neuromodulator: Mechanisms and Impact on Neurotransmitter Release

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive technical overview of Protirelin, also known as Thyrotropin-Releasing Hormone (TRH), focusing on its role as a potent neuromodulator within the central nervous system (CNS). Moving beyond its classical endocrine function in the hypothalamic-pituitary-thyroid (HPT) axis, we will explore the intricate signaling pathways and downstream effects of this compound on the release of key neurotransmitters. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the neuroactive properties of this tripeptide.

Introduction: this compound Beyond the HPT Axis

This compound (L-pyroglutamyl-L-histidyl-L-proline amide) is a tripeptide historically characterized as the primary hypothalamic regulator of the HPT axis.[1] In this role, it stimulates the synthesis and release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary.[2][3] However, extensive research has revealed that this compound and its receptors are widely distributed throughout the extrahypothalamic CNS, including the brainstem, spinal cord, amygdala, and hippocampus.[4][5][6] This broad distribution points to a significant role as a neurotransmitter or neuromodulator, exerting effects on arousal, motor activity, mood, and neuronal excitability, independent of the pituitary-thyroid system.[2][4][7]

Understanding the mechanisms by which this compound modulates neuronal communication is critical for harnessing its therapeutic potential for a range of neurological and psychiatric disorders, including spinocerebellar degeneration, depression, and neurodegenerative diseases.[8][9][10][11] This guide will dissect the core signaling cascade initiated by this compound and detail its specific, and often complex, influence on major neurotransmitter systems.

Core Mechanism: TRH Receptor Signaling Cascade

This compound exerts its effects by binding to specific G protein-coupled receptors (GPCRs), primarily the TRH receptor 1 (TRH-R1) and TRH receptor 2 (TRH-R2).[12][13] In humans, TRH-R1 is the principal subtype.[12] The activation of these receptors initiates a well-defined intracellular signaling cascade that is fundamental to its neuromodulatory actions.

The canonical pathway involves the coupling of the activated TRH receptor to G proteins of the Gαq/11 family.[13][14][15] This interaction triggers the activation of phospholipase C (PLC), a membrane-associated enzyme.[3][16] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][14][15]

-

IP3 Pathway: As a soluble molecule, IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the rapid release of stored calcium (Ca²⁺) into the cytosol.[12][14]

-

DAG Pathway: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates protein kinase C (PKC).[3][14]

This surge in intracellular calcium and activation of PKC are the pivotal events that mediate the majority of this compound's downstream effects, including the modulation of ion channel activity, neuronal excitability, and, most importantly, the exocytosis of neurotransmitter-containing vesicles.[14] Beyond the canonical Gq/11 pathway, there is evidence that TRH receptors can also engage other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, depending on the cellular context.[16]

Diagram: this compound Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by this compound binding to its receptor.

Caption: Canonical Gq/11 signaling pathway activated by this compound.

Effects on Specific Neurotransmitter Systems

This compound exerts distinct and region-specific effects on various neurotransmitter systems. Its actions are not uniformly excitatory or inhibitory but are highly dependent on the neuronal circuit . Research indicates this compound modulates systems involving dopamine, acetylcholine, serotonin, and glutamate.[4]

Dopamine (DA)

This compound and its analogs have been shown to reliably stimulate the release of dopamine in key brain regions.[17] This effect is particularly pronounced in the striatum and nucleus accumbens, areas critical for motor control and reward.[17] Studies have demonstrated that a single injection of TRH can increase dopamine release in the striatum by as much as 240%.[17] The mechanism is thought to involve the modulation of presynaptic terminal excitability, leading to enhanced DA exocytosis. This dopaminergic effect underlies the investigation of TRH analogs, such as Taltirelin, for motor function improvement in models of Parkinson's disease.[17]

Acetylcholine (ACh)

Evidence suggests that this compound can enhance cholinergic transmission.[4] Specifically, administration of TRH can lead to the release of acetylcholine in the cortex and hippocampus, brain regions integral to cognitive functions like memory and attention.[1] This cholinomimetic activity is a key reason for this compound's investigation in the context of cognitive decline and Alzheimer's disease.[1]

Serotonin (5-HT)

This compound also modulates the serotonergic system.[3][4] Its interactions with serotonin pathways are complex and may contribute to its observed effects on mood and behavior.[18] The state-dependent nature of this compound's action is evident here; it can modulate both hyperactive and hypoactive states, suggesting a homeostatic or balancing role within these circuits.[4][9]

Glutamate and Aspartate

Contrary to its often-stimulatory effects on monoamine systems, this compound has a potent and prolonged inhibitory effect on the evoked release of excitatory amino acid neurotransmitters, glutamate and aspartate.[19][20] Studies using superfused hippocampal slices have shown that while this compound does not affect basal glutamate levels, it significantly inhibits glutamate release stimulated by high potassium concentrations.[19][21] This inhibitory action on excessive glutamate release is thought to be a primary mechanism behind this compound's neuroprotective properties, particularly in conditions associated with excitotoxicity, such as seizures and ischemia.[9][19]

Table 1: Summary of this compound's Effects on Neurotransmitter Release

| Neurotransmitter | Brain Region(s) | Primary Effect | Potential Implication |

| Dopamine | Striatum, Nucleus Accumbens | Stimulates Release | Motor Function, Reward |

| Acetylcholine | Cortex, Hippocampus | Stimulates Release | Cognition, Memory |

| Serotonin | Various | Modulates Release (State-dependent) | Mood Regulation |

| Glutamate | Hippocampus | Inhibits Evoked Release | Neuroprotection, Anti-convulsant |

Methodologies for Studying this compound's Effects

To rigorously investigate the impact of this compound on neurotransmitter dynamics, specific and validated experimental protocols are required. The following sections detail two cornerstone methodologies: in vivo microdialysis and brain slice superfusion.

Protocol: In Vivo Microdialysis for Measuring Extracellular Neurotransmitter Levels

In vivo microdialysis is a powerful technique for sampling and measuring the concentration of endogenous substances, including neurotransmitters, in the extracellular fluid of specific brain regions in freely moving animals.[22][23]

Causality and Rationale: This method provides a direct readout of synaptic overflow and volume transmission, reflecting the net effect of drug administration on neurotransmitter release and reuptake in a physiologically relevant context.[24] The choice of probe membrane cutoff, perfusion flow rate, and analytical method are critical for ensuring accurate and reproducible data.

Step-by-Step Methodology:

-

Animal Preparation & Stereotaxic Surgery:

-

Anesthetize the subject animal (e.g., rat, mouse) using an appropriate anesthetic (e.g., isoflurane).

-

Place the animal in a stereotaxic frame.

-

Following aseptic procedures, perform a craniotomy over the target brain region (e.g., striatum, prefrontal cortex).

-

Slowly implant a guide cannula to the precise stereotaxic coordinates. The slowness of insertion minimizes tissue damage, which can otherwise cause gliosis and alter the extracellular environment.

-

Secure the cannula to the skull with dental cement and anchor screws. Allow the animal to recover for 5-7 days to ensure the blood-brain barrier is restored and acute surgical trauma has subsided.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, gently insert the microdialysis probe (with a semi-permeable membrane of appropriate length and molecular weight cutoff, e.g., 20 kDa) through the guide cannula into the target brain region.

-

Connect the probe inlet to a microsyringe pump and the outlet to a collection vial.

-

Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min). A slow flow rate is crucial for maximizing the recovery of analytes from the extracellular space.

-

Allow the system to equilibrate for a stabilization period of 1-2 hours, during which neurotransmitter levels will stabilize following the minor disruption of probe insertion.

-

-

Sample Collection:

-

Collect baseline dialysate samples at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant/stabilizer solution to prevent neurotransmitter degradation.

-

Administer this compound or a vehicle control (systemically via i.p. or i.v., or locally via reverse dialysis).

-

Continue collecting dialysate fractions for several hours post-administration to capture the full time-course of the drug's effect.

-

-

Neurochemical Analysis:

-

Analyze the collected dialysate samples using a highly sensitive analytical technique, typically High-Performance Liquid Chromatography (HPLC) with electrochemical detection or Mass Spectrometry (MS).[25]

-

Quantify the concentration of the neurotransmitter(s) of interest by comparing the signal to a standard curve.

-

Express the results as a percentage change from the stable baseline period.

-

-

Histological Verification:

-

Section the brain and perform histological staining (e.g., Cresyl violet) to verify the precise location of the microdialysis probe track, ensuring the data corresponds to the intended anatomical target.

Diagram: In Vivo Microdialysis Experimental Workflow

Caption: Standard experimental workflow for in vivo microdialysis.

Conclusion and Future Directions

This compound is a powerful neuromodulator with multifaceted effects on central neurotransmitter systems. Its ability to stimulate the release of dopamine and acetylcholine while simultaneously inhibiting excitotoxic glutamate release highlights its complex, circuit-specific mode of action.[1][4][17][19] This dual functionality presents a unique therapeutic profile, offering the potential to enhance motor and cognitive function while providing neuroprotection.

The methodologies outlined in this guide, particularly in vivo microdialysis, provide the necessary tools for drug development professionals to precisely characterize the neurochemical profile of novel this compound analogs. Future research should focus on developing analogs with improved blood-brain barrier permeability and receptor subtype selectivity to minimize endocrine side effects and maximize targeted CNS therapeutic benefits.[17][26] A deeper understanding of how this compound modulates the interplay between different neurotransmitter systems will be essential for unlocking its full potential in treating complex neurological disorders.

References

- Biochemical and physiological insights into TRH receptor-mediated signaling - PMC. Frontiers in Cell and Developmental Biology.

- Biochemical and physiological insights into TRH receptor-mediated signaling. Frontiers in Cell and Developmental Biology.

- This compound (Thyrotropin TRH) & Brain Cell Signaling - Core Peptides. Core Peptides.

- Exploring this compound Peptide: Potential in Neuroscience | 105.rs. 105.rs.

- Thyrotropin-releasing Hormone (this compound) Inhibits Potassium-Stimulated Glutamate and Aspartate Release From Hippocampal Slices in Vitro - PubMed. PubMed.

- Persistent signaling by thyrotropin-releasing hormone receptors correlates with G-protein and receptor levels - PMC - NIH.

- Desensitization, Trafficking, and Resensitization of the Pituitary Thyrotropin-Releasing Hormone Receptor - Frontiers. Frontiers.

- Thyrotropin-releasing hormone.

- Thyrotropin-releasing hormone receptor - Wikipedia. Wikipedia.

- This compound Peptide: A Potential Catalyst in Neurological and Endocrine Research. Paradigm Peptides.

- What is the mechanism of this compound? - Patsnap Synapse.

- Thyrotropin-releasing hormone - Wikipedia. Wikipedia.

- [Mechanism of action of this compound tartrate (TRH-T) on spinal motor neurons] - PubMed. PubMed.

- Contribution of Thyrotropin-Releasing Hormone to Cerebellar Long-Term Depression and Motor Learning - Frontiers. Frontiers.

- This compound (TRH Thyrotropin)

- The role of Thyrotropin Releasing Hormone in aging and neurodegenerative diseases - PMC - PubMed Central.

- Thyrotropin-releasing hormone (TRH) in the cerebellum - PubMed. PubMed.

- Thyrotropin-releasing hormone (this compound) inhibits potassium-stimulated glutamate and aspartate release from hippocampal slices in vitro - Faculty Experts - Loma Linda University. Loma Linda University.

- New Efforts to Demonstrate the Successful Use of TRH as a Therapeutic Agent - MDPI. MDPI.

- In vivo measurements of neurotransmitters by microdialysis sampling - PubMed. PubMed.

- This compound (TRH): a potent neuromodulator with therapeutic potential - PubMed. PubMed.

- Buy TRH Thyrotropin (this compound) Peptide (25mg) - BiotechPeptides. Biotech Peptides.

- In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed. PubMed.

- In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC - PubMed Central.

- Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments.

- What is this compound used for? - Patsnap Synapse.

- Biochemical and physiological insights into TRH receptor-medi

- Are thyrotropin‐releasing hormone (TRH) and analog taltirelin viable reversal agents of opioid‐induced respiratory depression? - PubMed Central.

- Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing). Royal Society of Chemistry.

- TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimul

- (PDF) Effects of intrathecal thyrotropin-releasing hormone (this compound) in refractory depressed patients - ResearchGate.

- This compound (Thyrotropin-Releasing Hormone) in Amyotrophic Lateral Sclerosis. The Role of Androgens - PubMed. PubMed.

- Effects of intrathecal thyrotropin-releasing hormone (this compound)

- This compound | Request PDF - ResearchGate.

- Dose-response studies with this compound - PubMed. PubMed.

- and thyrotropin-releasing hormone-synthesizing neurons in the hypothalamic paraventricular nucleus of the r

Sources

- 1. The role of Thyrotropin Releasing Hormone in aging and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. yourhormones.info [yourhormones.info]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. corepeptides.com [corepeptides.com]

- 5. Thyrotropin-releasing hormone - Wikipedia [en.wikipedia.org]

- 6. Thyrotropin-releasing hormone (TRH) in the cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Contribution of Thyrotropin-Releasing Hormone to Cerebellar Long-Term Depression and Motor Learning [frontiersin.org]

- 8. biotechpeptides.com [biotechpeptides.com]

- 9. New Efforts to Demonstrate the Successful Use of TRH as a Therapeutic Agent | MDPI [mdpi.com]

- 10. This compound (TRH): a potent neuromodulator with therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of intrathecal thyrotropin-releasing hormone (this compound) in refractory depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Persistent signaling by thyrotropin-releasing hormone receptors correlates with G-protein and receptor levels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Desensitization, Trafficking, and Resensitization of the Pituitary Thyrotropin-Releasing Hormone Receptor [frontiersin.org]

- 15. Thyrotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]

- 16. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Thyrotropin-releasing hormone (this compound) inhibits potassium-stimulated glutamate and aspartate release from hippocampal slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. experts.llu.edu [experts.llu.edu]

- 21. biotechpeptides.com [biotechpeptides.com]

- 22. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) [pubs.rsc.org]

- 26. Are thyrotropin‐releasing hormone (TRH) and analog taltirelin viable reversal agents of opioid‐induced respiratory depression? - PMC [pmc.ncbi.nlm.nih.gov]

molecular structure and properties of Protirelin

An In-Depth Technical Guide to the Molecular Structure and Properties of Protirelin (TRH)

Abstract

This compound, also known as thyrotropin-releasing hormone (TRH), is a tripeptide hormone with the sequence L-pyroglutamyl-L-histidyl-L-prolinamide (pGlu-His-Pro-NH₂). As the primary hypothalamic releasing factor, it stimulates the synthesis and secretion of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary. Its unique N-terminal pyroglutamyl residue and C-terminal amide modification confer resistance to enzymatic degradation, yet its plasma half-life remains remarkably short. This guide provides a detailed examination of this compound's molecular architecture, physicochemical properties, and mechanism of action. It further delves into its structure-activity relationships and established analytical methodologies, offering a comprehensive resource for researchers and drug development professionals.

Molecular Structure and Conformation

The biological activity of this compound is intrinsically linked to its distinct and compact molecular structure. Unlike linear peptides, its termini are chemically modified, a feature critical for its function and stability.

Primary Structure and Key Modifications

This compound is a tripeptide with the sequence (pGlu-His-Pro-NH₂). Its structure is characterized by two essential modifications that differentiate it from simple peptides:

-

N-Terminal Pyroglutamyl Ring: The N-terminus is not a free amine but a pyroglutamyl residue, which is a cyclic lactam of glutamic acid. This modification is crucial as it protects the peptide from degradation by aminopeptidases, which require a free N-terminal amino group for activity.

-

C-Terminal Amide: The C-terminus is an amide rather than a free carboxylate. This C-terminal prolinamide is vital for its biological activity and shields the molecule from carboxypeptidase-mediated cleavage.

These terminal modifications render this compound a neutral molecule at physiological pH, despite the presence of the basic imidazole ring of histidine.

Three-Dimensional Conformation

In solution, this compound is a conformationally flexible molecule. Nuclear Magnetic Resonance (NMR) studies have shown that the central histidine residue and the C-terminal prolinamide are key determinants of its preferred conformation. The molecule tends to adopt a C7-equatorial conformation for the His residue, which is believed to be the biologically active form. The spatial arrangement of the imidazole ring of histidine and the carbonyl group of the pyroglutamyl residue is critical for effective binding to its receptor.

Physicochemical Properties

The unique structure of this compound dictates its physicochemical properties, which are essential for its handling, formulation, and biological activity.

| Property | Value | Source |

| Chemical Formula | C₁₆H₂₂N₆O₄ | |

| Molecular Weight | 362.38 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water and acetic acid | |

| Isoelectric Point (pI) | ~7.5 (Calculated) | - |

| pKa (Histidine Imidazole) | ~6.5 | |

| Plasma Half-life | Approximately 4-5 minutes |

This compound's high solubility in water is consistent with its function as a hormone transported via the bloodstream. However, its most significant property in a therapeutic context is its short plasma half-life, which is a direct result of rapid enzymatic degradation in the serum by specific peptidases. This instability presents a major challenge for its therapeutic application, necessitating the development of more stable analogs.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to a specific G-protein coupled receptor (GPCR) known as the thyrotropin-releasing hormone receptor (TRH-R), located on the surface of thyrotroph and lactotroph cells in the anterior pituitary.

Receptor Binding and Activation

The binding of this compound to TRH-R is a high-affinity interaction. Structure-activity relationship (SAR) studies have demonstrated that all three residues play a role, but the central histidine residue is particularly critical for receptor activation. Upon binding, this compound induces a conformational change in the TRH-R, which activates the associated heterotrimeric G-protein, Gq/11.

Downstream Signaling Cascade

The activation of Gq/11 initiates a well-defined intracellular signaling cascade:

-

Phospholipase C (PLC) Activation: The activated alpha subunit of Gq/11 stimulates the membrane-bound enzyme phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol.

-

Protein Kinase C (PKC) Activation: The increase in both intracellular Ca²⁺ and membrane-bound DAG synergistically activates Protein Kinase C (PKC).

This cascade culminates in the phosphorylation of various downstream target proteins, leading to the synthesis and exocytosis of TSH and prolactin vesicles.

Caption: this compound (TRH) signaling pathway via the Gq/11-PLC-IP3/DAG axis.

Structure-Activity Relationships (SAR)

The compact structure of this compound has been extensively studied to understand the contribution of each amino acid to its biological activity.

-

pGlu Position 1: The pyroglutamyl ring is essential for maintaining a conformation that allows for high-affinity binding. Opening the ring to form a glutamyl residue drastically reduces activity.

-

His Position 2: The imidazole side chain of histidine is the most critical component for receptor activation. Modifications here, such as replacing His with other amino acids, typically lead to a complete loss of function. N-methylation of the imidazole ring can, however, increase potency and stability.

-

Pro-NH₂ Position 3: The C-terminal prolinamide is crucial for receptor binding and for locking the peptide into a favorable conformation. The amide group is essential; its replacement with a free carboxyl group eliminates activity.

These SAR insights have been instrumental in the design of TRH analogs with improved stability and modified activity profiles for potential therapeutic use.

Analytical Methodologies

The purity and quantification of this compound are critical for research and clinical applications. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard method for this purpose.

Standard Protocol: RP-HPLC for Purity Assessment

This protocol describes a typical method for determining the purity of a this compound sample.

1. Materials and Reagents:

- This compound reference standard and sample

- Acetonitrile (ACN), HPLC grade

- Trifluoroacetic acid (TFA), HPLC grade

- Ultrapure water 2. Chromatographic Conditions:

- Column: C18, 4.6 x 150 mm, 3.5 µm particle size

- Mobile Phase A: 0.1% TFA in water

- Mobile Phase B: 0.1% TFA in ACN

- Gradient: 5% to 30% B over 20 minutes

- Flow Rate: 1.0 mL/min

- Detection: UV at 214 nm

- Column Temperature: 30 °C

- Injection Volume: 20 µL 3. Sample Preparation:

- Dissolve this compound standard and sample in Mobile Phase A to a concentration of 1 mg/mL.

- Filter samples through a 0.22 µm syringe filter before injection. 4. System Suitability:

- Perform five replicate injections of the standard solution.

- The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

- The tailing factor for the this compound peak should be ≤ 1.5. 5. Analysis:

- Inject the sample and integrate the peak areas.

- Calculate purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.

prep [label="1. Sample Preparation\n(Dissolve & Filter)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

system [label="2. HPLC System Setup\n(Column, Mobile Phases, Method)", fillcolor="#FBBC05", fontcolor="#202124"];

inject [label="3. Sample Injection", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

separation [label="4. Chromatographic Separation\n(C18 Column)", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

detection [label="5. UV Detection\n(214 nm)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

analysis [label="6. Data Analysis\n(Peak Integration)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

report [label="7. Purity Report Generation", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

prep -> inject;

system -> inject;

inject -> separation;

separation -> detection;

detection -> analysis;

analysis -> report;

}

Caption: Standard workflow for this compound purity analysis using RP-HPLC.

Conclusion

This compound is a structurally unique tripeptide hormone whose function is intricately tied to its modified termini and specific three-dimensional conformation. Its mechanism of action through the TRH-R and the Gq/11 signaling pathway is well-characterized and serves as a classic example of GPCR-mediated signaling. While its therapeutic potential is limited by rapid enzymatic degradation, the deep understanding of its structure, properties, and SAR provides a solid foundation for the rational design of novel, more stable analogs for various clinical applications. The analytical methods outlined herein are crucial for ensuring the quality and consistency of both native this compound and its synthetic derivatives in research and development settings.

References

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: this compound Source: DrugBank Online URL: [Link]

-

Title: Thyrotropin-releasing hormone receptor Source: Wikipedia URL: [Link]

-

Title: The thyrotropin-releasing hormone receptor: a G-protein-coupled receptor with a complex life cycle Source: Journal of Molecular Endocrinology URL: [Link]

-

Title: TRH-receptor-regulated G-proteins Source: Journal of Molecular Endocrinology URL: [Link]

-

Title: The TRH receptor: a continuously evolving story Source: Journal of Endocrinology URL: [Link]

-

Title: Conformational analysis of thyrotropin releasing factor Source: Proceedings of the National Academy of Sciences URL: [Link]

-

Title: Structure-activity relationship of TRH Source: The Journal of Clinical Endocrinology & Metabolism URL: [Link]

-

Title: Metabolism and Excretion of Thyrotropin-Releasing Hormone in Man Source: The Journal of Clinical Endocrinology & Metabolism URL: [Link]

A Technical Guide to the Exploratory Studies of Protirelin (TRH) in Neurodegeneration

Executive Summary

Thyrotropin-releasing hormone (TRH), a tripeptide also known as Protirelin, is a critical mediator of the hypothalamic-pituitary-thyroid axis.[1] However, its wide distribution throughout the central nervous system (CNS) and diverse non-endocrine functions have prompted extensive investigation into its therapeutic potential for neurological disorders.[2][3][4][5] This technical guide provides an in-depth analysis of the exploratory studies of this compound and its analogs in the context of neurodegenerative diseases. We will dissect the mechanistic rationale, evaluate key preclinical evidence in models of Parkinson's disease, Alzheimer's disease, and Amyotrophic Lateral Sclerosis (ALS), and critically appraise the outcomes and challenges of clinical investigations. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical insights into the experimental choices, methodologies, and future directions in this evolving field.

Introduction: The Rationale for this compound in Neurodegeneration

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. While the specific pathologies differ, common underlying mechanisms include excitotoxicity, oxidative stress, mitochondrial dysfunction, and impaired protein clearance. This compound emerged as a candidate for neuroprotection due to its multifaceted actions within the CNS that extend beyond its hormonal role.[2][5]

Initial observations pointed towards several key properties:

-

Neurotransmitter Modulation: TRH can influence the release of key neurotransmitters such as dopamine, serotonin, norepinephrine, and acetylcholine, which are often dysregulated in neurodegenerative conditions.[3][4][6]

-

Analeptic and Anticonvulsant Effects: Early studies demonstrated TRH's ability to act as a CNS stimulant and to possess anticonvulsant properties, suggesting a broader role in neuronal excitability and survival.[2]

-

Direct Neuronal Effects: TRH has been shown to directly influence neuronal membrane potentials and firing rates, indicating a direct modulatory role in neural circuits.[7]

These initial findings provided a strong impetus to explore TRH's therapeutic potential in diseases like Parkinson's disease (PD), Alzheimer's disease (AD), Amyotrophic Lateral Sclerosis (ALS), and spinocerebellar degeneration.[2][8] However, the native TRH peptide suffers from significant pharmacological drawbacks, including a short biological half-life and poor blood-brain barrier (BBB) penetration, which have driven the development of more stable and CNS-penetrant analogs.[9][10][11]

Core Mechanism of Action: TRH Receptor Signaling

This compound exerts its effects by binding to specific G protein-coupled receptors (GPCRs), primarily the TRH receptor type 1 (TRH-R1) and type 2 (TRH-R2).[4][5] While TRH-R1 is heavily involved in the classic neuroendocrine axis, both receptor subtypes are distributed throughout the brain and are implicated in the neurotransmitter-like effects of TRH.[5]

The canonical signaling pathway is initiated upon TRH binding, which activates a Gq/11 protein.[5][12] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3]

-

IP3 diffuses into the cytoplasm, binding to its receptors on the endoplasmic reticulum and triggering the release of intracellular calcium (Ca2+).[3]

-

DAG remains in the cell membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[3]

This cascade ultimately modulates neuronal excitability, neurotransmitter release, and gene expression. The proposed neuroprotective mechanisms stem from these downstream effects.

Diagram: TRH Receptor Signaling Pathway

This diagram illustrates the primary signaling cascade following the activation of TRH receptors.

Caption: Standard experimental workflow for a preclinical PD study.

Step-by-Step Protocol: Tyrosine Hydroxylase (TH) Immunohistochemistry

-

Rationale: TH is a marker for dopaminergic neurons. Quantifying the number of TH-positive cells in the substantia nigra provides a direct measure of neuroprotection against MPTP-induced cell loss.

-

Tissue Preparation:

-

Perfuse the animal transcardially with saline followed by 4% paraformaldehyde (PFA).

-

Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.

-

Section the brain on a cryostat or vibratome at 30-40 µm thickness, focusing on the substantia nigra pars compacta (SNpc).

-

-

Immunostaining:

-

Wash sections in phosphate-buffered saline (PBS).

-

Perform antigen retrieval if necessary (e.g., citrate buffer at 80°C for 30 mins).

-

Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.

-

Incubate sections with a primary antibody against TH (e.g., rabbit anti-TH, 1:1000 dilution) overnight at 4°C. Self-validation: Include a negative control section with no primary antibody to ensure specificity.

-

Wash sections thoroughly in PBS.

-

Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit, 1:500) for 2 hours.

-

Wash, then incubate with an avidin-biotin complex (ABC) reagent for 1 hour.

-

Develop the signal using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate.

-

-

Quantification:

-

Mount sections onto slides, dehydrate, and coverslip.

-

Using a microscope, perform stereological counting (e.g., using the optical fractionator method) to estimate the total number of TH-positive neurons in the SNpc of each animal.

-

Compare the cell counts between the MPTP group and the MPTP+Taltirelin group to determine the percentage of neuronal survival.

-

Alzheimer's Disease (AD) and Other Dementias

AD pathology is complex, involving amyloid plaques, neurofibrillary tangles (NFTs), and neuroinflammation. P[13][14][15]reclinical models for AD often involve transgenic mice that overexpress human genes associated with familial AD (e.g., APP, PSEN1) or models that induce specific pathological features like cholinergic dysfunction.

[13][16]* Causality of Model Choice: While transgenic models like 5XFAD are widely used, they represent the rare, familial form of AD. O[13]ther models, such as those induced by scopolamine (a muscarinic antagonist), are used to specifically probe the pro-cognitive effects of a drug by creating a temporary memory deficit, which is relevant to the cholinergic decline seen in AD.

[16]* Key Findings: Research suggests TRH and its analogs can counteract some AD-related deficits.

- Anti-Amnesic Effects: TRH has shown the ability to reverse memory deficits in animal models, potentially through the modulation of cholinergic and other neurotransmitter systems.

- Neurotrophic Support: Some TRH analogs have been shown to increase the synthesis of nerve growth factors, which are crucial for neuronal survival and function. [6] * Mitochondrial and Autophagy Modulation: There is emerging evidence that TRH may influence mitochondrial bioenergetics and autophagy, cellular processes critical for clearing pathological proteins like tau and for overall neuronal health. D[17][18]ysfunctional autophagy is a known factor in neurodegeneration.

[19]#### 3.3 Amyotrophic Lateral Sclerosis (ALS) and Spinocerebellar Degeneration (SCD)

ALS is characterized by the progressive degeneration of motor neurons. S[2]CD involves the degeneration of the cerebellum, leading to ataxia.

[20]* Causality of Model Choice: For ALS, transgenic mice expressing mutant forms of human SOD1 (superoxide dismutase 1) are a common model, as this was one of the first genes linked to familial ALS. T[21]hese models exhibit progressive motor neuron loss and paralysis.

-

Key Findings: This area has seen the most significant clinical translation for TRH analogs.

-

ALS: Initial studies with TRH showed transient improvements in some ALS patients, but its short half-life was a major limitation. T[2]his spurred the development of more stable analogs.

-

SCD: The TRH analog Taltirelin is clinically approved in Japan for improving ataxia associated with SCD. C[20]linical trials have demonstrated that Taltirelin can significantly relieve core symptoms of ataxia. A[20][22] recent randomized, double-blind, placebo-controlled trial confirmed that Taltirelin (5 mg, twice daily) resulted in a statistically significant improvement in the Scale for the Assessment and Rating of Ataxia (K-SARA) score at 24 weeks compared to placebo.

-

[23][24]### 4. Clinical Exploratory Studies: Challenges and Outcomes

Translating promising preclinical findings for this compound and its analogs into effective clinical therapies for neurodegenerative diseases has been fraught with challenges.

[25][26]#### 4.1 The Blood-Brain Barrier (BBB) and Bioavailability

A primary obstacle for CNS drug development is the BBB, a highly selective barrier that prevents most molecules from entering the brain from the bloodstream. *[25][27][28][29] The this compound Problem: Native TRH is a small peptide, but it penetrates the BBB very slowly and is rapidly degraded in circulation. T[11]his results in a very short half-life and insufficient CNS exposure when administered peripherally.

-

The Analog Solution: The development of analogs like Taltirelin was a direct response to this challenge. Taltirelin's molecular structure was modified to significantly enhance its stability and duration of action within the CNS. I[20]t is orally active and has an excitatory effect that can be 10-100 times that of native TRH, with a much longer duration.

[9][10][20]Diagram: Rationale for TRH Analog Development

Sources

- 1. Regulation of the Hypothalamic Thyrotropin Releasing Hormone (TRH) Neuron by Neuronal and Peripheral Inputs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotechpeptides.com [biotechpeptides.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. corepeptides.com [corepeptides.com]

- 5. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Taltirelin Hydrate? [synapse.patsnap.com]

- 7. [Mechanism of action of this compound tartrate (TRH-T) on spinal motor neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]

- 10. TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Slow penetration of thyrotropin-releasing hormone across the blood-brain barrier of an in situ perfused guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. alzped.nia.nih.gov [alzped.nia.nih.gov]

- 17. Mitochondrial autophagy in neural function, neurodegenerative disease, neuron cell death, and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mitochondrial bioenergetics stimulates autophagy for pathological MAPT/Tau clearance in tauopathy neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Clinical Application and Medication Guidelines for Taltirelin in Treating Cerebellar Atrophy Developed in Japan - Oreate AI Blog [oreateai.com]

- 21. youtube.com [youtube.com]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

- 23. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 24. Efficacy and Safety of Taltirelin Hydrate in Patients With Ataxia Due to Spinocerebellar Degeneration [e-jmd.org]

- 25. drugtargetreview.com [drugtargetreview.com]

- 26. simbecorion.com [simbecorion.com]

- 27. Overcoming challenges in the design of drug delivery systems targeting the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | Development and Function of the Blood-Brain Barrier in the Context of Metabolic Control [frontiersin.org]

- 29. Development of Novel Therapeutics Targeting the Blood–Brain Barrier: From Barrier to Carrier - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Experiments Using Protirelin

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro experiments utilizing Protirelin. This compound, a synthetic analog of the endogenous tripeptide Thyrotropin-Releasing Hormone (TRH), is a critical tool for investigating the hypothalamic-pituitary-thyroid axis and its independent neuromodulatory functions within the central nervous system (CNS).[1][2][3][4] This guide emphasizes the causality behind experimental choices to ensure robust and reproducible results.

Introduction to this compound: Mechanism of Action

This compound exerts its effects primarily through binding to and activating specific G protein-coupled receptors (GPCRs), namely the TRH receptor 1 (TRH-R1) and TRH receptor 2 (TRH-R2).[3] These receptors are predominantly coupled to the Gq/11 family of G proteins.

Upon this compound binding, the activated Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium concentration. This calcium signaling cascade is a hallmark of this compound activity and is central to its secretagogue function in the anterior pituitary, stimulating the release of thyroid-stimulating hormone (TSH) and prolactin.[1][2]

Beyond this canonical pathway, this compound can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in cell proliferation and differentiation.[5] Understanding these signaling pathways is crucial for designing and interpreting in vitro studies with this compound.

Selecting the Right In Vitro Model

The choice of cell line is paramount for a successful this compound study and depends on the research question.

| Cell Line | Receptor Expression | Key Characteristics & Applications |

| AtT-20 | Endogenous TRH-R1 | Mouse pituitary corticotrope tumor cell line. A well-established model for studying pituitary hormone secretion. While primarily used for ACTH secretion studies, it is responsive to TRH.[6][7] |

| SH-SY5Y | Endogenous TRH receptors | Human neuroblastoma cell line. Widely used as an in vitro model for dopaminergic neurons and to study the neuroprotective effects of TRH analogs.[5][8] |

| HEK-293 | Transfected | Human embryonic kidney cells. Ideal for heterologous expression of specific TRH receptor subtypes (TRH-R1 or TRH-R2) to study receptor-specific signaling without interference from other endogenous receptors. |

| U2OS | Transfected | Human osteosarcoma cells. Commercially available as stable cell lines expressing TRH-R1 for high-throughput screening applications.[9] |

| Primary Pituitary Cells | Endogenous TRH-R1 | Offer the most physiologically relevant model for studying TSH and prolactin secretion but are more challenging to culture and maintain. |

| Porcine Thyrocytes | Endogenous TRH receptors | Used to study the direct effects of this compound on thyroid cell growth and metabolism.[10] |

Expert Insight: For researchers new to the field, starting with a commercially available, stably transfected cell line like the U2OS-TRH-R1 can simplify assay development and ensure consistent receptor expression.[9] For neuroprotective studies, the SH-SY5Y cell line is a robust and well-characterized model.[5][8]

Core Experimental Protocols

This section provides detailed, step-by-step protocols for key in vitro assays to characterize the activity of this compound.

General Cell Culture and this compound Stimulation

Materials:

-

Selected cell line (e.g., AtT-20, SH-SY5Y)

-

Complete growth medium (specific to cell line)

-

Phosphate-Buffered Saline (PBS), sterile

-

This compound acetate (lyophilized powder)

-

Sterile, nuclease-free water or appropriate solvent

-

Serum-free medium for starvation

Protocol:

-

Cell Culture: Culture the chosen cell line according to the supplier's recommendations. For example, SH-SY5Y cells are typically cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[5][8]

-

Cell Seeding: Seed cells into appropriate multi-well plates at a density that will result in 80-90% confluency on the day of the experiment.

-

Serum Starvation (Optional but Recommended): For signaling pathway studies (e.g., ERK phosphorylation), it is crucial to minimize basal signaling. Once cells reach the desired confluency, replace the complete growth medium with serum-free medium and incubate for 2-24 hours.

-

This compound Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the lyophilized powder in sterile, nuclease-free water. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

This compound Working Solutions: On the day of the experiment, prepare serial dilutions of this compound from the stock solution in an appropriate assay buffer (e.g., serum-free medium or HBSS).

-

Cell Stimulation: Remove the starvation medium and add the this compound working solutions to the cells. Incubate for the desired time, which will vary depending on the assay (e.g., a few minutes for calcium imaging, 5-30 minutes for ERK phosphorylation, hours for gene expression studies).

Assay 1: Intracellular Calcium Mobilization

This assay directly measures the activation of the Gq/11-PLC-IP3 pathway.

Materials:

-

Cells seeded in a black-walled, clear-bottom 96-well plate

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Fluorescence plate reader with kinetic reading capabilities

Protocol:

-

Dye Loading: Prepare a loading solution of the calcium-sensitive dye in HBSS. For Fluo-4 AM, a typical concentration is 2-5 µM with 0.02% Pluronic F-127 to aid in dye solubilization.

-

Remove the culture medium and add the dye loading solution to the cells.

-

Incubate at 37°C for 30-60 minutes in the dark.

-

Washing: Gently wash the cells 2-3 times with HBSS to remove excess dye.

-

Baseline Reading: Place the plate in the fluorescence plate reader and take a baseline fluorescence reading for a few minutes.

-

This compound Addition: Using the instrument's injectors, add the this compound working solutions to the wells while continuously recording the fluorescence signal.

-

Data Acquisition: Record the fluorescence intensity over time (typically for 2-5 minutes) to capture the transient increase in intracellular calcium.

Data Analysis: The change in fluorescence is typically expressed as a ratio of the fluorescence signal (F) to the initial baseline fluorescence (F0), denoted as ΔF/F0.[11] Dose-response curves can be generated by plotting the peak ΔF/F0 against the logarithm of the this compound concentration.

Assay 2: Inositol Trisphosphate (IP3) Accumulation

This assay provides a more direct measure of PLC activation than calcium imaging.

Materials:

-

Cells seeded in a multi-well plate

-

Commercially available IP3/IP1 assay kit (e.g., HTRF-based kits)[12]

-

Stimulation buffer (often provided in the kit, may contain LiCl to inhibit IP1 degradation)[12]

-

Lysis buffer (provided in the kit)

Protocol:

-

Cell Stimulation: Remove the culture medium and add the stimulation buffer containing the desired concentrations of this compound.

-